

A Technical Guide to the Spectroscopic Data of 3-Chloropyridine

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Compound of Interest

Compound Name: 3-Chloropyridine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Chloropyridine** (CAS No: 626-60-8), a vital building block in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Spectroscopic Data Summary

The following sections summarize the essential quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Chloropyridine**.

NMR spectroscopy provides detailed information about the molecular structure of **3-Chloropyridine**. The data presented below includes chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **3-Chloropyridine**[\[1\]](#)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H-2	8.68	d	$J(2,6) = 2.5$
H-6	8.79	dd	$J(6,5) = 4.8, J(6,2) = 2.5$
H-4	7.99	ddd	$J(4,5) = 8.2, J(4,6) = 1.5, J(4,2) = 0.3$
H-5	7.57	dd	$J(5,4) = 8.2, J(5,6) = 4.8$

Note: Data based on spectrum from W. Bruegel, Z. Elektrochem. (Ber. Bunsenges. Phys. Chem.) 66, 159 (1962).

Table 2: ^{13}C NMR Spectroscopic Data for **3-Chloropyridine**

Precise ^{13}C NMR chemical shift values for **3-Chloropyridine** were not explicitly available in the aggregated search results. However, the chemical shifts for the parent compound, pyridine, are provided below for reference. The substitution of a chlorine atom at the C-3 position is expected to have a notable effect on the chemical shifts of the adjacent carbons.

Carbon Assignment	Pyridine Chemical Shift (δ) ppm[2]	Expected Shift in 3-Chloropyridine
C-2	150	Downfield shift
C-3	124	Downfield shift (ipso-carbon)
C-4	136	Minor upfield or downfield shift
C-5	124	Minor upfield or downfield shift
C-6	150	Minor upfield shift

The IR spectrum of **3-Chloropyridine** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Characteristic IR Absorption Bands for **3-Chloropyridine**

Wavenumber (cm ⁻¹) Range	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic Ring
1575 - 1550	C=N Stretch	Pyridine Ring
1470 - 1400	C=C Stretch	Aromatic Ring
1100 - 1000	C-H In-plane Bending	Aromatic Ring
800 - 700	C-Cl Stretch	Aryl Halide
750 - 650	C-H Out-of-plane Bending	Aromatic Ring

Electron ionization mass spectrometry (EI-MS) of **3-Chloropyridine** results in a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (EI-MS) for **3-Chloropyridine**[\[3\]](#)

m/z Value	Interpretation	Relative Abundance
113	[M] ⁺ Molecular Ion	Top Peak
78	[M - Cl] ⁺	2nd Highest
51	[C ₄ H ₃] ⁺ Fragment	3rd Highest

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as **3-Chloropyridine**.

- Sample Preparation:
 - Accurately weigh approximately 5-25 mg of **3-Chloropyridine** for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

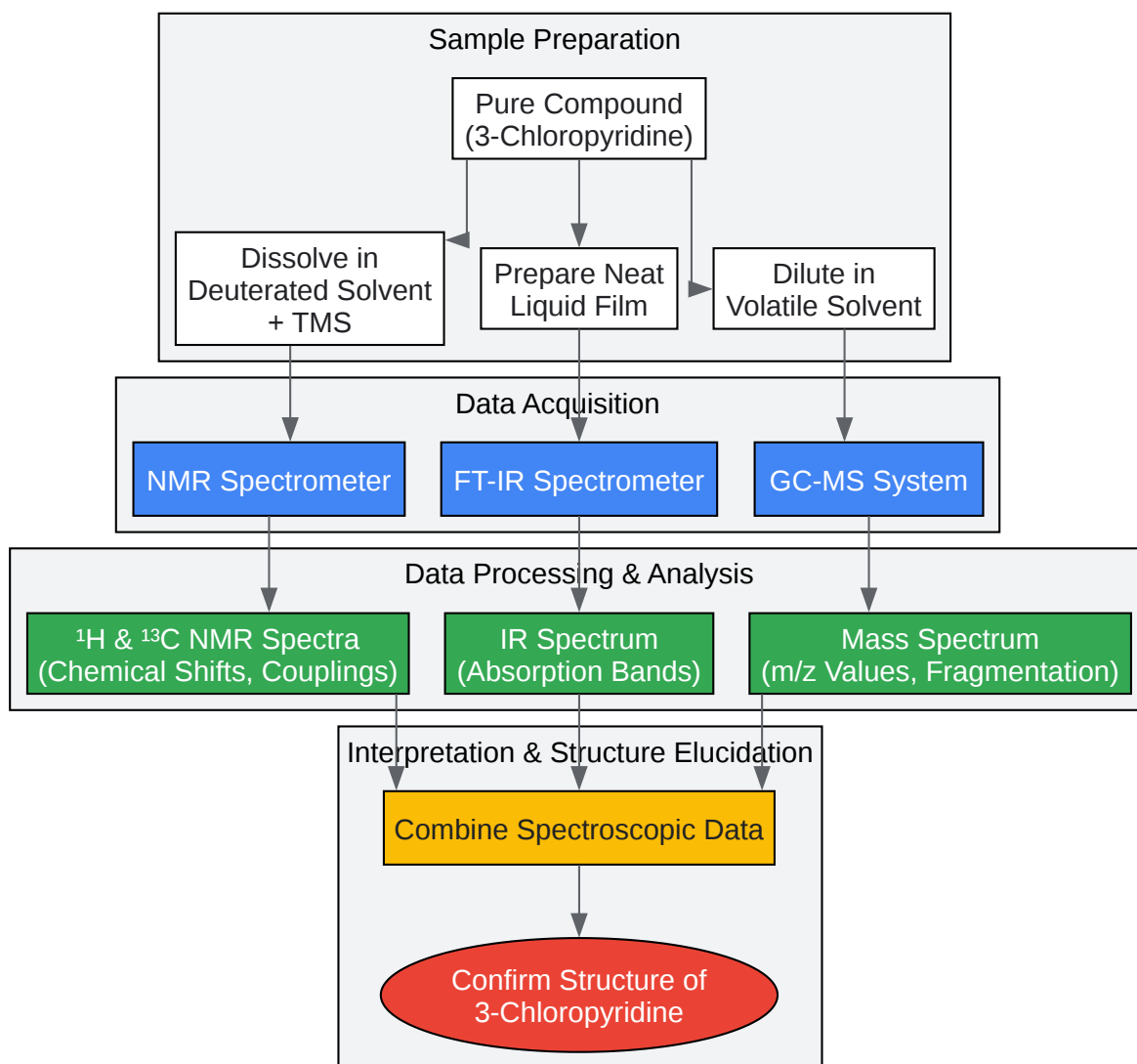
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
- Data Acquisition:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high resolution and sharp peaks.
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
 - Acquisition: Set the appropriate spectral parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data acquisition. For ^{13}C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity.
- Sample Preparation:
 - Clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like anhydrous acetone or methylene chloride and allow them to dry completely.

- Place one to two drops of neat (undiluted) **3-Chloropyridine** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.
- Instrument Setup:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Ensure the instrument's beam path is clear.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the salt plates thoroughly with a dry solvent after analysis and return them to a desiccator for storage.
- Sample Preparation:
 - Prepare a dilute solution of **3-Chloropyridine** in a volatile organic solvent (e.g., dichloromethane or methanol) suitable for GC injection. A typical concentration is around 100-1000 µg/mL.
- Instrument Setup (Gas Chromatograph):
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature (e.g., 250°C).
 - Set the injector temperature (e.g., 250°C) and the carrier gas (e.g., Helium) flow rate.

- Instrument Setup (Mass Spectrometer):
 - Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-300).
 - Set the temperatures for the ion source and transfer line.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
 - The sample is vaporized and separated based on its boiling point and interactions with the GC column.
 - As **3-Chloropyridine** elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer separates the resulting ions by their m/z ratio, and the detector records their abundance, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like **3-Chloropyridine** using the spectroscopic methods described in this guide.



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Caption: Workflow for Spectroscopic Analysis of **3-Chloropyridine**.

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